Sorbitol hexaacetate
Overview
Description
Sorbitol hexaacetate, also known as D-glucitol hexaacetate, is an organic compound with the molecular formula C18H26O12. It is derived from sorbitol, a sugar alcohol, through acetylation. This compound is characterized by its six acetyl groups attached to the sorbitol backbone, making it a fully acetylated derivative of sorbitol .
Mechanism of Action
Target of Action
Sorbitol hexaacetate is a derivative of sorbitol, a sugar alcohol that is commonly used as a sugar substitute . .
Mode of Action
Sorbitol, the parent compound, is known to exert its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements .
Biochemical Pathways
This compound is likely involved in the polyol pathway, an evolutionarily conserved system for sensing glucose uptake . The polyol pathway converts glucose to fructose via sorbitol . This pathway is thought to play a prominent role in explaining the pathogenesis of complications in patients with end-stage diabetes .
Pharmacokinetics
Sorbitol, the parent compound, is known to be poorly absorbed by the body, which contributes to its laxative effect .
Result of Action
The parent compound, sorbitol, is known to increase the water content in the large intestine, which stimulates bowel movements and relieves constipation .
Biochemical Analysis
Biochemical Properties
It is known that sorbitol, the parent compound of sorbitol hexaacetate, plays a crucial role in the polyol pathway . This pathway is responsible for the conversion of glucose to fructose via sorbitol, involving key enzymes such as sorbitol-6-phosphate dehydrogenase (S6PDH) and sorbitol-6-phosphatase .
Cellular Effects
Its parent compound, sorbitol, has been shown to play a role in osmotic adjustment under conditions such as drought and cold, and it is involved in the tolerance to boron deficiency and resistance to disease
Molecular Mechanism
The polyol pathway, in which sorbitol plays a key role, involves the conversion of glucose to sorbitol by S6PDH, and then to fructose . It’s possible that this compound may interact with these enzymes or other biomolecules in a similar manner.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Metabolic Pathways
This compound is likely involved in the polyol pathway, given its structural similarity to sorbitol . This pathway involves the conversion of glucose to fructose via sorbitol, with the involvement of enzymes such as S6PDH and sorbitol-6-phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitol hexaacetate can be synthesized through the acetylation of sorbitol using acetic anhydride in the presence of a catalyst such as methanesulfonic acid. The reaction typically occurs at temperatures between 30-35°C and is completed within an hour .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a sorbitol solution under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the acetyl groups.
Reduction: The compound is generally resistant to reduction due to the presence of acetyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like sodium methoxide can facilitate the substitution of acetyl groups.
Major Products Formed:
Oxidation: Products may include partially oxidized derivatives of this compound.
Substitution: Products include sorbitol derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
Sorbitol hexaacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protective group for hydroxyl functionalities in complex molecules.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: It is employed in the production of biodegradable polymers and as a plasticizer in various materials.
Comparison with Similar Compounds
- Mannitol hexaacetate
- Galactitol hexaacetate
- Glucitol hexaacetate
Comparison: Sorbitol hexaacetate is unique due to its specific stereochemistry and the presence of six acetyl groups. Compared to mannitol hexaacetate and galactitol hexaacetate, this compound exhibits different physical and chemical properties, such as melting point and solubility, which can influence its reactivity and applications .
Properties
IUPAC Name |
2,3,4,5,6-pentaacetyloxyhexyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968159 | |
Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7208-47-1, 5346-77-0, 642-00-2 | |
Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannitol, hexaacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-O-acetyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of sorbitol hexaacetate?
A: this compound (C18H26O12) has a molecular weight of 434.40 g/mol. Its crystal structure is monoclinic with a space group of P21. [, ] The molecule adopts a planar zigzag carbon-chain conformation with specific oxygen-oxygen interactions. []
Q2: How does this compound affect the performance of perovskite solar cells?
A: Research shows that this compound acts as an effective additive in hole-conductor-free, fully printable mesoscopic perovskite solar cells (MPSCs). [] It improves the wettability of the perovskite precursor solution, leading to better pore filling within the mesoporous structure. [] This results in enhanced morphology and passivation of defects in perovskite films, ultimately leading to improved power conversion efficiency. []
Q3: What is the impact of this compound on the stability of perovskite solar cells?
A: The addition of this compound significantly improves the long-term stability of perovskite solar cells. Unencapsulated MPSCs containing this compound retained 93% of their initial power conversion efficiency after 45 days of storage in air with 50 ± 5% humidity. [] This suggests that this compound contributes to improved moisture resistance in these devices.
Q4: How does this compound interact with nonpolar solutes in solution?
A: Transient hole burning studies reveal that this compound induces rapid (<1 ps) relaxation of solvent perturbations around nonpolar solutes like dimethyl-s-tetrazine. [] This fast relaxation, even in viscous solutions, suggests a unique interaction mechanism, possibly involving short-range repulsions modulated by solvent vibrational modes. []
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